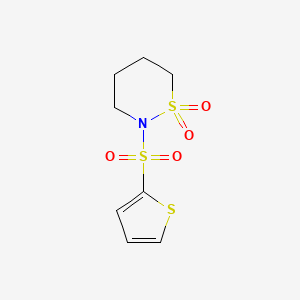![molecular formula C19H22N2O2 B5847291 methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate](/img/structure/B5847291.png)
methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate, also known as MPMPB, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. MPMPB is a versatile compound that can be synthesized using different methods.
Mecanismo De Acción
The exact mechanism of action of methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate is not fully understood, but it is believed to act as a serotonin and dopamine receptor antagonist. This compound has been shown to bind to the 5-HT2A and D2 receptors, which are involved in the regulation of mood, anxiety, and psychosis. By blocking these receptors, this compound may help to alleviate symptoms of anxiety, depression, and schizophrenia.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to decrease the levels of corticotropin-releasing hormone, which is involved in the regulation of the stress response. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate. One area of interest is the development of more potent and selective this compound analogs that can be used for the treatment of specific disorders. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the potential use of this compound as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in humans is necessary for the development of potential therapeutic applications.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It can be synthesized using different methods and has been extensively studied for its anxiolytic, antidepressant, and antipsychotic effects. This compound has several biochemical and physiological effects and has been shown to have low toxicity in animal models. However, its limited solubility in water may make it difficult to use in certain experiments. Future research on this compound should focus on the development of more potent and selective analogs, investigation of long-term effects, and potential therapeutic applications in neurodegenerative diseases.
Métodos De Síntesis
Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate can be synthesized using different methods, but the most common method involves the reaction of 4-bromomethyl benzoate with 4-phenylpiperazine in the presence of a base, such as potassium carbonate. The reaction yields this compound as a white crystalline solid with a high yield. Other methods of synthesis include the reaction of 4-(4-phenylpiperazin-1-yl)benzaldehyde with methyl chloroformate in the presence of a base.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-phenyl-1-piperazinyl)methyl]benzoate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been investigated for its potential use in the treatment of schizophrenia, anxiety disorders, and depression. Additionally, this compound has been shown to have analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-19(22)17-9-7-16(8-10-17)15-20-11-13-21(14-12-20)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNNHVPHKVTRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5847238.png)
![4-chloro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5847244.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5847246.png)
![2-chloro-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5847247.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5847254.png)


![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5847282.png)


![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)

